molecular formula C14H22N4O B2514518 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797291-35-0

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No. B2514518
M. Wt: 262.357
InChI Key: QLNOHYMFMMDOLI-UHFFFAOYSA-N
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Description

The compound N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a novel chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the properties and potential synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide. For instance, the first paper describes the synthesis and characterization of a compound with a pyrrolidine and pyrimidinone moiety, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of NMR, FT-IR, and MS for characterization, as well as single crystal X-ray structural analysis for confirmation of the structure . The SNAr reactions described in the second paper provide a method for functionalizing pyrimidinones, which could potentially be applied to the synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide . Pivalic acid is mentioned as a useful medium for these reactions, suggesting that it could be involved in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has been studied using DFT and X-ray diffraction . These techniques could be used to predict and confirm the molecular structure of the compound . The comparison between the optimized structure computed via DFT and the actual crystal structure obtained from X-ray diffraction provides a reliable method for structural analysis.

Chemical Reactions Analysis

The SNAr reactions mentioned in the second paper are relevant to the chemical reactions that N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide might undergo . These reactions involve the displacement of a methylthio group on a pyrimidinone with anilines, which could be a step in the compound's synthesis or modification.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solid-state packing of molecules is influenced by hydrogen bonding, which could also be relevant for the compound . The anti-proliferative activity of a related compound on A375 cells indicates potential biological activity, which might also be a property of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide .

Scientific Research Applications

Stereochemistry and Pharmacological Profile

A study by Veinberg et al. (2015) discusses the stereochemistry of phenylpiracetam and its derivatives, focusing on the relationship between stereocenters' configurations and their biological properties. This research emphasizes the importance of enantiomerically pure compounds in enhancing pharmacological profiles, highlighting the potential for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide in drug development due to its structural analogy to pyrrolidine-based compounds (Veinberg et al., 2015).

Enaminoketones and Heterocyclic Synthesis

Negri et al. (2004) review the preparation, reactivity, and biological activity of enaminoketones and their utilization in synthesizing heterocyclic compounds, including pyrimidine derivatives. This study underscores the versatility of such compounds as intermediates for producing biologically active heterocycles, suggesting avenues for the synthesis and application of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Biocompatibility of Polymers

Research by Constantin et al. (2019) on the biocompatibility of polyimides, which, like pyrimidines, can form part of complex polymers, provides insights into the potential medical and biotechnological applications of structurally similar compounds. This mini-review explores the compatibility of various commercial and non-commercial polyimides with biological systems, indicating the relevance of studying N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide's biocompatibility for biomedical applications (Constantin et al., 2019).

Heterocyclic N-oxides in Synthesis and Drug Development

Li et al. (2019) discuss the importance of heterocyclic N-oxides, including pyrimidine derivatives, in organic synthesis, catalysis, and drug development. This review emphasizes the functional diversity of these compounds and their potential in creating novel therapeutic agents, suggesting possible research directions for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (Li et al., 2019).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide”, it’s hard to provide accurate safety and hazard information. However, most active compounds are evaluated for their cytotoxicity on cells3.


Future Directions

The future directions in the study of such compounds could involve further exploration of their biological activity, optimization of their synthesis methods, and investigation of their mechanism of action. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen1. Therefore, “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide” could potentially be of interest in drug discovery and development.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide”, more detailed studies would be needed.


properties

IUPAC Name

2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)13(19)16-10-11-15-7-6-12(17-11)18-8-4-5-9-18/h6-7H,4-5,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNOHYMFMMDOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

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